molecular formula C8H10N2O B160978 4-amino-N-methylbenzamide CAS No. 6274-22-2

4-amino-N-methylbenzamide

Cat. No. B160978
CAS RN: 6274-22-2
M. Wt: 150.18 g/mol
InChI Key: XAGFYNSCWICYPA-UHFFFAOYSA-N
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Description

4-amino-N-methylbenzamide is a compound with the molecular formula C8H10N2O . It is an important intermediate in the synthesis of certain pharmaceuticals .


Synthesis Analysis

The synthesis of 4-amino-N-methylbenzamide can be achieved through various methods. One common method involves the reaction of benzoic acid with dry DCM and a catalytic amount of DMF . The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .


Molecular Structure Analysis

The molecular structure of 4-amino-N-methylbenzamide consists of a benzene ring substituted with an amide group and a methyl group . The exact mass of the molecule is 150.079312947 g/mol .


Chemical Reactions Analysis

As an amide, 4-amino-N-methylbenzamide can react with azo and diazo compounds to generate toxic gases . It can also form flammable gases when reacted with strong reducing agents .


Physical And Chemical Properties Analysis

4-amino-N-methylbenzamide is a solid at room temperature . It has a boiling point of 364.1°C at 760 mmHg and a melting point of 181°C .

Scientific Research Applications

1. Potential Anticancer Agent

A derivative of 4-amino-N-methylbenzamide, identified as AZD4877, has been highlighted as a potential anticancer agent. AZD4877, a novel kinesin spindle protein inhibitor, exhibits significant biochemical potency and pharmaceutical properties suitable for clinical development. It has demonstrated efficacy in arresting cells in mitosis, leading to cellular death, which is characteristic of KSP inhibition (Theoclitou et al., 2011).

2. Thermal Stability Analysis

Research focusing on 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), a compound related to 4-amino-N-methylbenzamide, has provided insights into its thermal stability. This study utilized dynamic DSC curves to obtain critical thermodynamic data like activation energy, initial decomposition temperature, and heat release for the thermal decomposition of ADMBA (Cong & Cheng, 2021).

3. Environmental Application

A derivative of 4-amino-N-methylbenzamide was used to create a composite material for environmental applications, specifically for the removal of Ni(II) from aqueous solutions. This study demonstrated the material's high removal efficiency and its potential as an effective adsorbent in environmental cleanup (Rahman & Nasir, 2019).

4. Synthesis of Novel Polyimides

Research into novel aromatic polyimides involved the synthesis of new diamines, including 4-amino-N-methylbenzamide derivatives. These polyimides showed significant solubility in various organic solvents and exhibited high thermal stability, making them promising materials for industrial applications (Butt et al., 2005).

5. Pharmaceutical Research

A derivative of 4-amino-N-methylbenzamide, identified as CTx-0152960, was synthesized using a hybrid flow and microwave approach. This methodology proved efficient in producing a broad spectrum protein kinase inhibitor, highlighting the compound's potential in pharmaceutical applications (Russell et al., 2015).

properties

IUPAC Name

4-amino-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGFYNSCWICYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284370
Record name 4-amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-methylbenzamide

CAS RN

6274-22-2
Record name 6274-22-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N-methylbenzamide
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Synthesis routes and methods

Procedure details

Ammonium chloride (29.6 g, 55.4 mmol) in water (200 mL) and methanol (200 mL) was added to a solution of N-methyl-4-nitro-benzamide (10 g, 55.4 mmol) in THF (160 mL). Zinc powder (29 g, 44.4 mmol) was added portion wise and the mixture stirred for 15 minutes. The reaction mixture was filtered over celite, the filtrate was then concentrated and extracted with ethyl acetate. The organics were washed with brine solution, dried over Na2SO4 and concentrated to afford 7.2 g (86%) of 4-amino-N-methyl-benzamide. 1H NMR: (DMSO-d6): δ 7.9 (s, 1H), 7.6 (d, 2H), 6.5 (d, 2H), 5.6 (s, 2H), 2.7 (s, 3H).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
29 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Y Wu, B Zhao, B Li - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… Equimolar quantities of 4-nitrobenzaldehyde and 4-amino-N-methylbenzamide were mixed and milled carefully until the mixture turned to a yellow powder. To eliminate water, the …
Number of citations: 2 scripts.iucr.org
Y Zhong, Y Kong, J Zhang, Y Chen, B Li, X Wu, S Liu… - Langmuir, 2018 - ACS Publications
… were successfully synthesized via a straightforward sol–gel process under room temperature along with the supercritical CO 2 drying method using 4-amino-N-methylbenzamide and 3,3…
Number of citations: 22 pubs.acs.org
X Xia, X He, S Zhang, F Zheng, Q Lu - European Polymer Journal, 2023 - Elsevier
Improving the heat resistance, dimensional stability and mechanical properties of colorless and transparent polyimides remains a popular and promising topic as it is considered to be …
Number of citations: 4 www.sciencedirect.com
N Meng, S Zhou, M Hu, Y Xu, Y Xia, X Zeng, L Yu - Molecules, 2021 - mdpi.com
… : commercially available 2-picolinic acid was reacted with thionyl chloride and subsequently treated with methylamine to give 3, which was heated with 4-amino-N-methylbenzamide at …
Number of citations: 7 www.mdpi.com
S Wang, RH Zhang, H Zhang, YC Wang, D Yang… - European Journal of …, 2021 - Elsevier
… The nitro group of compound 10b was reduced by the stannous chloride to give the 4-amino-N-methylbenzamide (10c). Compound 10c was added to a solution of 2,4-dichloro-5-(…
Number of citations: 16 www.sciencedirect.com
IR Hardcastle, CE Arris, J Bentley… - Journal of medicinal …, 2004 - ACS Publications
The adenosine 5‘-triphosphate (ATP) competitive cyclin-dependent kinase inhibitor O 6 -cyclohexylmethylguanine (NU2058, 1) has been employed as the lead in a structure-based …
Number of citations: 148 pubs.acs.org
D Xu, X Xu, Z Zhu - Journal of Chemical Research, 2013 - journals.sagepub.com
… The filtrate was evaporated and the residue was washed with water to give 23.1 g, (98.1% in yield) of 4-amino-N-methylbenzamide 5 as an off-white solid. mp 136.5–139.0 C. MS: 169 (…
Number of citations: 5 journals.sagepub.com
T Liu, Y Liu, Z Zhang, S Xi, C Yu, X Zhang… - Journal of Porous …, 2022 - Springer
… [14] used 4–amino–N–methylbenzamide (DABA), 3,3’,4,4’–biphenyltetracarboxylic diandhydride (BPDA) and 1,3,5–triamino–phenoxyethylene benzene (TAB) as raw materials to …
Number of citations: 3 link.springer.com
ME Liosi, JA Ippolito, SP Henry… - Journal of medicinal …, 2022 - ACS Publications
JAK2 is a non-receptor tyrosine kinase that regulates hematopoiesis through the JAK-STAT pathway. The pseudokinase domain (JH2) is an important regulator of the activity of the …
Number of citations: 8 pubs.acs.org
Y Li, T Ye, L Xu, Y Dong, Y Luo, C Wang, Y Han… - European Journal of …, 2019 - Elsevier
Hybridization strategy is an effective strategy to obtain multi-target inhibitors in drug design. In this study, we assembled the pharmacophores of momelotinib and tandutinib to get a …
Number of citations: 16 www.sciencedirect.com

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